molecular formula C18H19F3N2O2S B2514557 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide CAS No. 2034541-97-2

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2514557
CAS RN: 2034541-97-2
M. Wt: 384.42
InChI Key: NPBICICUPQLCEZ-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide is a complex molecule that likely exhibits a range of biological and pharmacological activities. While the provided papers do not directly discuss this compound, they offer insights into related structures that can help infer some properties of the compound . For instance, the presence of a furan ring, as seen in the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, suggests that the compound may have significant interactions due to the aromaticity and potential hybridization effects at the furan atoms . Additionally, the trifluoromethyl group, as studied in the 1H NMR spectra of the 2-trifluoroacetyl derivatives of benzo[b]furan, indicates the potential for long-range coupling and solvent effects that could influence the compound's behavior in biological systems .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the furan ring, the incorporation of the thiomorpholinoethyl group, and the attachment of the trifluoromethyl benzamide moiety. The papers provided do not detail a synthesis route for this exact compound, but they do provide information on the synthesis of related compounds. For example, the synthesis of furan derivatives often involves reactions that can introduce substituents at various positions on the ring, which could be relevant for the synthesis of the furan portion of the target compound . The trifluoromethyl group could be introduced using methods similar to those used for the synthesis of the 2-trifluoroacetyl derivatives, which might involve acylation reactions .

Molecular Structure Analysis

The molecular structure of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide would be expected to show some similarities to the structures of the compounds discussed in the provided papers. The furan ring's inclination and the exocyclic bond angles observed in the crystal structure of the furamide compound could be indicative of the steric and electronic effects that might be present in the target compound . The influence of the trifluoromethyl group on the chemical shifts and solvent effects, as seen in the NMR study, could also be relevant for understanding the electronic environment of the benzamide moiety in the target compound .

Chemical Reactions Analysis

The reactivity of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide would be influenced by the functional groups present in the molecule. The furan ring is known to participate in various chemical reactions, including electrophilic substitution, due to its aromatic nature . The trifluoromethyl group could affect the reactivity of adjacent groups by withdrawing electron density through its strong electronegativity, as suggested by the NMR study of related compounds . The thiomorpholinoethyl group could also introduce nucleophilic characteristics to the molecule, potentially affecting its overall reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the furan ring could contribute to the compound's aromatic character and potential hybridization effects, as observed in related furan compounds . The trifluoromethyl group would likely influence the compound's volatility, boiling point, and solubility due to its strong electronegativity and potential for intermolecular interactions, as seen in the NMR spectra of trifluoroacetyl derivatives . The overall molecular geometry, including bond angles and torsion angles, would affect the compound's crystal packing and melting point, which could be inferred from the structural analysis of similar compounds .

properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2S/c19-18(20,21)15-3-1-13(2-4-15)17(24)22-11-16(14-5-8-25-12-14)23-6-9-26-10-7-23/h1-5,8,12,16H,6-7,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBICICUPQLCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide

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